2-Chloro-5-(trifluoromethyl)phenyl isocyanide
Overview
Description
2-Chloro-5-(trifluoromethyl)phenyl isocyanide is an organic compound with the molecular formula C8H3ClF3NC. It is a derivative of phenyl isocyanide, where the phenyl ring is substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 5-position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(trifluoromethyl)phenyl isocyanide typically involves the reaction of 2-Chloro-5-(trifluoromethyl)phenylamine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanide group. The general reaction scheme is as follows:
2-Chloro-5-(trifluoromethyl)phenylamine+Phosgene→2-Chloro-5-(trifluoromethyl)phenyl isocyanide+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)phenyl isocyanide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The isocyanide group can be oxidized to form isocyanates.
Cycloaddition: The compound can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Cycloaddition: Dienophiles or dipolarophiles in the presence of catalysts like copper(I) chloride.
Major Products
Nucleophilic Substitution: Formation of substituted phenyl isocyanides.
Oxidation: Formation of 2-Chloro-5-(trifluoromethyl)phenyl isocyanate.
Cycloaddition: Formation of various heterocyclic compounds.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)phenyl isocyanide is used in several scientific research fields:
Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.
Biology: In the study of enzyme mechanisms and as a probe for protein-ligand interactions.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(trifluoromethyl)phenyl isocyanide involves its interaction with nucleophiles and electrophiles. The isocyanide group is highly reactive and can form stable complexes with transition metals, which can then participate in various catalytic processes. The compound can also act as a ligand in coordination chemistry, influencing the reactivity and selectivity of metal-catalyzed reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)phenyl isocyanate
- 2-Chloro-5-(trifluoromethyl)phenyl isothiocyanate
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-(trifluoromethyl)phenyl isocyanide is unique due to the presence of both the chlorine and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties make it a valuable compound in synthetic chemistry, allowing for the formation of diverse and complex molecules.
Properties
IUPAC Name |
1-chloro-2-isocyano-4-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N/c1-13-7-4-5(8(10,11)12)2-3-6(7)9/h2-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIXVYUXPQFHIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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